5-Chloro-7-nitroisoquinolin-8-amine
Overview
Description
5-Chloro-7-nitroisoquinolin-8-amine is a chemical compound with the CAS Number: 1246738-26-0 . It has a molecular weight of 223.62 and its IUPAC name is 5-chloro-7-nitro-8-isoquinolinamine . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 5-Chloro-7-nitroisoquinolin-8-amine is C9H6ClN3O2 . The InChI code for the compound is 1S/C9H6ClN3O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H,11H2 .Physical And Chemical Properties Analysis
The compound has a melting point of over 275 degrees . It is a solid in physical form .Scientific Research Applications
Amination of Nitroisoquinolines
- 5-Chloro-7-nitroisoquinolin-8-amine has been aminated with liquid methylamine and potassium permanganate to produce mono- or bis(methylamino)-substituted nitro compounds. This process demonstrates the compound's role in the regioselective synthesis of aminated nitroisoquinolines, which can be useful in the development of new pharmaceuticals and materials (Woźniak & Nowak, 1994).
Synthesis and Antibacterial Properties
- Research has also been conducted on the synthesis of new 8-nitrofluoroquinolone models starting from a synthon that closely relates to 5-Chloro-7-nitroisoquinolin-8-amine. These studies explore the antibacterial properties of the synthesized compounds, indicating the potential of 5-Chloro-7-nitroisoquinolin-8-amine derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).
Nucleophilic Amination
- The compound has been involved in selective vicarious nucleophilic amination processes, leading to the synthesis of amino derivatives of nitroquinolines. This showcases its application in creating compounds that could have applications in medicinal chemistry and drug discovery (Bakke, Svensen, & Trevisan, 2001).
Amidation and Derivative Synthesis
- 5-Chloro-7-nitroisoquinolin-8-amine has been used in the synthesis of amides and ureas based on nitroisoquinoline, highlighting its utility in expanding the chemical space of nitroisoquinoline-based compounds for further biological and pharmacological evaluations (Avakyan et al., 2022).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
5-chloro-7-nitroisoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQAGXKRDZXHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-nitroisoquinolin-8-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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